molecular formula C10H21Cl2FN2 B1485937 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride CAS No. 2097946-83-1

1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride

Cat. No.: B1485937
CAS No.: 2097946-83-1
M. Wt: 259.19 g/mol
InChI Key: VMMQNYLZGFOZRW-UHFFFAOYSA-N
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Description

1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound consists of a fluorocyclopentyl group attached to a piperazine ring, which is further modified with hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride typically involves multiple steps, starting with the fluorination of cyclopentane to produce 1-fluorocyclopentane. This intermediate is then reacted with a suitable methylating agent to introduce the methyl group, followed by the formation of the piperazine ring. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The fluorocyclopentyl group can be oxidized to form fluorocyclopentanone.

  • Reduction: The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorocyclopentanone

  • Reduction: Piperazine derivatives

  • Substitution: Various substituted piperazines

Scientific Research Applications

1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorocyclopentyl group can influence the binding affinity and selectivity of the compound towards certain receptors or enzymes. The piperazine ring can also play a role in modulating biological activities.

Comparison with Similar Compounds

1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1-(1-Fluorocyclopentyl)ethanol

  • 1-Fluoro-1-cyclopentylbutanone

  • 1-Fluoro-1-cyclopentyl-2-pentanone

These compounds share the fluorocyclopentyl group but differ in their functional groups and overall structure, leading to different chemical and biological properties.

Properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2.2ClH/c11-10(3-1-2-4-10)9-13-7-5-12-6-8-13;;/h12H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMQNYLZGFOZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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